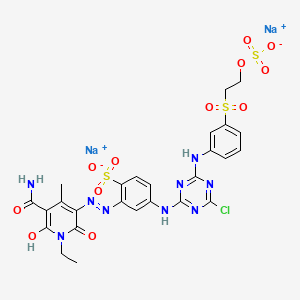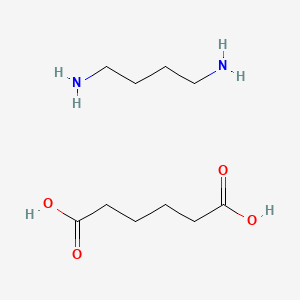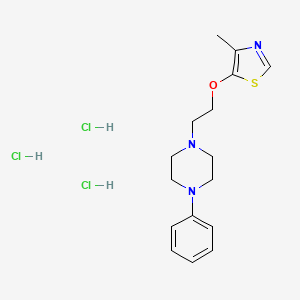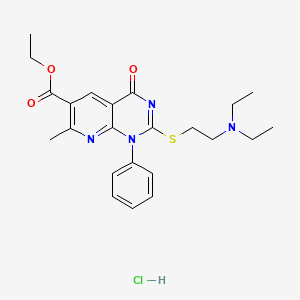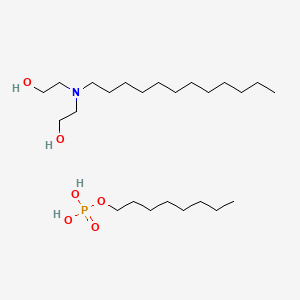![molecular formula C17H24N2O3 B12771804 N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide CAS No. 2488874-96-8](/img/structure/B12771804.png)
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, and a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving a catechol derivative and a suitable dihalide.
Coupling of the Fragments: The final step involves coupling the cyclohexyl and benzodioxole fragments through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole ring or the cyclohexyl ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with halogen or other functional groups.
科学的研究の応用
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through conformational changes or inhibition. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide: Shares structural similarities but differs in the presence of chloro substituents.
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Similar cyclohexyl and dimethylamino groups but lacks the benzodioxole moiety.
Uniqueness
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide is unique due to its combination of a cyclohexyl ring, dimethylamino group, and benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2488874-96-8 |
|---|---|
分子式 |
C17H24N2O3 |
分子量 |
304.4 g/mol |
IUPAC名 |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H24N2O3/c1-18(2)13-6-4-5-7-14(13)19(3)17(20)12-8-9-15-16(10-12)22-11-21-15/h8-10,13-14H,4-7,11H2,1-3H3/t13-,14-/m1/s1 |
InChIキー |
UUAVKYBZWVMWSM-ZIAGYGMSSA-N |
異性体SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


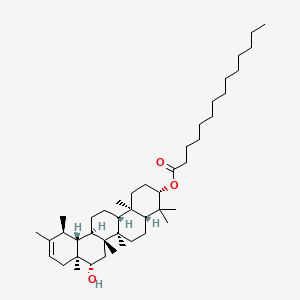
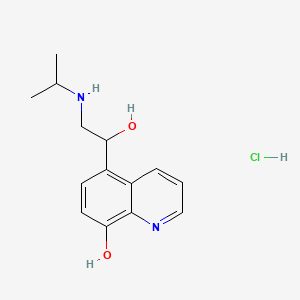
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
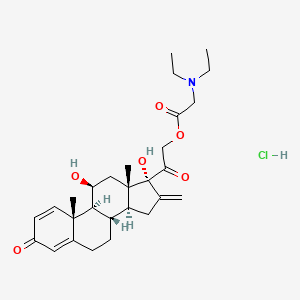

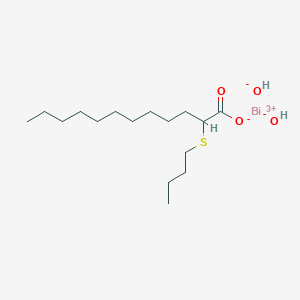
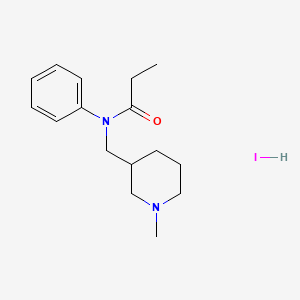
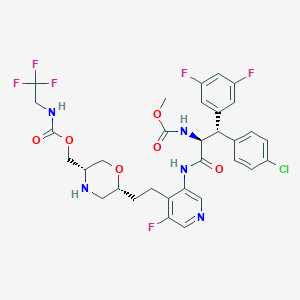
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
